molecular formula C11H12N2O2S B4887348 2-imino-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

2-imino-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

Cat. No. B4887348
M. Wt: 236.29 g/mol
InChI Key: DYULVWDIPYTGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including those similar to 2-imino-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one, typically involves multicomponent reactions (MCRs) which offer a step-economical and cost-effective approach. One reported method involves the one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, highlighting the utility of MCR methodology in constructing these compounds efficiently (Sydorenko et al., 2022).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and various spectroscopic methods (NMR, IR, MS), confirm the complex structures of thiazolidinone derivatives. These analyses often reveal interesting features such as tautomerism, as observed in the spectral analysis of similar compounds, which plays a significant role in their chemical behavior and biological activity (Sydorenko et al., 2022).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in various chemical reactions that modify their structure and enhance their biological activity. The presence of the thiazolidinone core allows for reactions such as cyclocondensation and condensation with aldehydes, contributing to the synthesis of a wide range of biologically active molecules (Patel et al., 2010).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug design. The crystal structure investigations, supported by X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations, provide insights into the solid-state properties and stability of these compounds (Rahmani et al., 2017).

Future Directions

The future directions for the study of “2-imino-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one” could include further investigation into its synthesis, physical and chemical properties, and potential biological activities .

properties

IUPAC Name

2-amino-5-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYULVWDIPYTGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-imino-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
Reactant of Route 2
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2-imino-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
Reactant of Route 3
2-imino-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
Reactant of Route 4
2-imino-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
Reactant of Route 5
2-imino-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
Reactant of Route 6
2-imino-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

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